1-Isopropyl-3-methyl-3-nitrosourea
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Overview
Description
1-Isopropyl-3-methyl-3-nitrosourea is an organic compound belonging to the class of nitrosoureas. Nitrosoureas are known for their alkylating properties and are widely studied for their potential applications in cancer treatment due to their ability to cross the blood-brain barrier. This compound is characterized by the presence of an isopropyl group, a methyl group, and a nitroso group attached to a urea backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-3-methyl-3-nitrosourea can be synthesized through the nitrosation of 3-alkyl-1-arylureas. The process involves the use of sodium nitrite in 99% formic acid or isoamyl nitrite in chloroform. The latter method is preferred as it avoids the isomerization of 1-nitrosoureas to 3-nitroso isomers in the presence of acids .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitrosation reactions under controlled conditions to ensure high yield and purity. The use of isoamyl nitrite in chloroform is common due to its effectiveness in producing the desired nitrosourea without significant by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-3-methyl-3-nitrosourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes and hydrazones.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydroxylamine and hydrazine are common reagents used for forming oximes and hydrazones.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Oximes and hydrazones.
Reduction: Amines.
Substitution: Various substituted ureas depending on the nucleophile used.
Scientific Research Applications
1-Isopropyl-3-methyl-3-nitrosourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other nitrosourea derivatives.
Biology: Studied for its effects on cellular processes and its potential as a mutagen.
Industry: Utilized in the production of other chemical compounds and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 1-Isopropyl-3-methyl-3-nitrosourea involves its ability to alkylate DNA and proteins. This alkylation leads to the formation of cross-links and breaks in DNA strands, ultimately resulting in cell death. The compound targets rapidly dividing cells, making it effective against certain types of cancer . The pathways involved include the formation of reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects .
Comparison with Similar Compounds
1-Methyl-1-nitrosourea: Known for its antitumor activity and ability to cross the blood-brain barrier.
3-Isopropyl-1-methyl-1-nitrosourea: Similar structure but with different alkyl groups, leading to variations in reactivity and applications.
3,3-Diethyl-1-tolyl-1-nitrosourea: Decomposes to form triazenes and nitro compounds under specific conditions.
Uniqueness: 1-Isopropyl-3-methyl-3-nitrosourea is unique due to its specific combination of isopropyl and methyl groups, which influence its chemical reactivity and biological activity.
Properties
CAS No. |
72479-15-3 |
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Molecular Formula |
C5H11N3O2 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
1-methyl-1-nitroso-3-propan-2-ylurea |
InChI |
InChI=1S/C5H11N3O2/c1-4(2)6-5(9)8(3)7-10/h4H,1-3H3,(H,6,9) |
InChI Key |
NLSJWYLQOHBMEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)N(C)N=O |
Origin of Product |
United States |
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